molecular formula C10H7BrF3IO B14053660 1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one

1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14053660
M. Wt: 406.96 g/mol
InChI Key: UJDSZIJHFSAPMC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one typically involves multi-step synthetic routes. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to obtain the desired product with high purity.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive bromine, iodine, and trifluoromethyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones. The specific molecular targets and pathways depend on the context of its use in chemical reactions and applications.

Comparison with Similar Compounds

1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:

These compounds share similar structural features but differ in the specific halogen and functional groups attached to the phenyl ring

Properties

Molecular Formula

C10H7BrF3IO

Molecular Weight

406.96 g/mol

IUPAC Name

1-bromo-3-[2-iodo-6-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF3IO/c11-5-6(16)4-7-8(10(12,13)14)2-1-3-9(7)15/h1-3H,4-5H2

InChI Key

UJDSZIJHFSAPMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CC(=O)CBr)C(F)(F)F

Origin of Product

United States

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